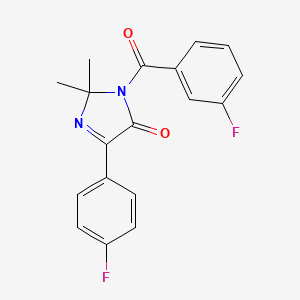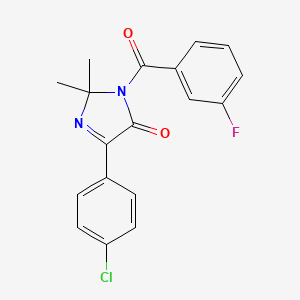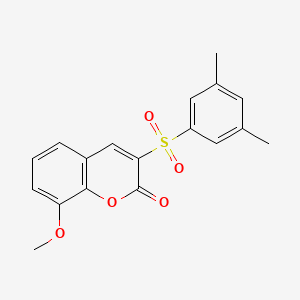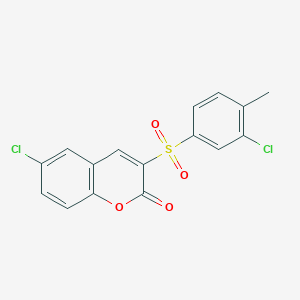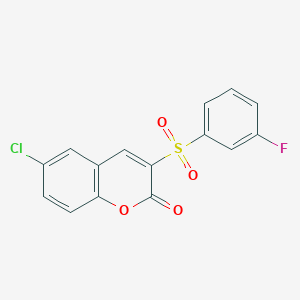
6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one, or 6-CFBS, is a synthetic compound with a wide range of applications in the scientific research and laboratory setting. It is a derivative of chromene, a type of heterocyclic aromatic organic compound, and is a colorless, crystalline solid at room temperature. 6-CFBS has been studied for its potential use in drug discovery, biochemistry, and other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
6-CFBS has been studied for its potential use in drug discovery, biochemistry, and other areas of scientific research. It has been used as a substrate for the synthesis of novel compounds, as a catalyst in organic reactions, and as a reagent for the determination of the structure of complex molecules. 6-CFBS has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 6-CFBS is not yet fully understood. However, it is believed that the compound is capable of forming a complex with a target molecule, which then leads to a change in the structure of the target molecule. This change in structure can then lead to a change in the activity of the target molecule, which can then lead to a desired effect.
Biochemical and Physiological Effects
The effects of 6-CFBS on biochemical and physiological processes are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 and the enzyme responsible for the synthesis of cholesterol. It has also been shown to have an effect on the expression of certain genes, as well as on the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
6-CFBS has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable in aqueous solutions. Additionally, it is non-toxic and has a low environmental impact. However, it is also relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of 6-CFBS are far-reaching, and there are numerous future directions that can be explored. These include further research into its mechanism of action, its potential use in drug discovery, and its potential use as a catalyst in organic reactions. Additionally, further research into its biochemical and physiological effects can be conducted, as well as research into its potential use as a reagent for the determination of the structure of complex molecules. Finally, further research into its potential advantages and limitations for laboratory experiments can be conducted.
Synthesemethoden
6-CFBS is synthesized from the reaction of 3-fluorobenzenesulfonyl chloride and 6-chloro-2-hydroxychromene in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then isolated by filtration.
Eigenschaften
IUPAC Name |
6-chloro-3-(3-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO4S/c16-10-4-5-13-9(6-10)7-14(15(18)21-13)22(19,20)12-3-1-2-11(17)8-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAMUPCOFRKDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515363.png)
![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6515379.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515386.png)
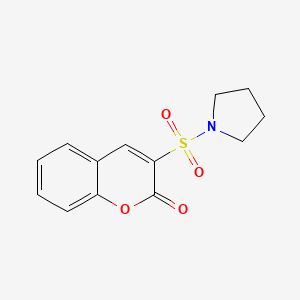
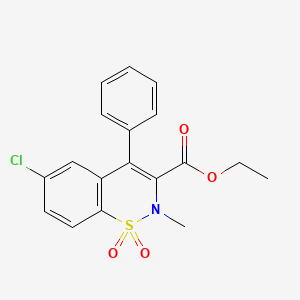
![N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515411.png)
![1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515416.png)
![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515425.png)
![1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515428.png)
